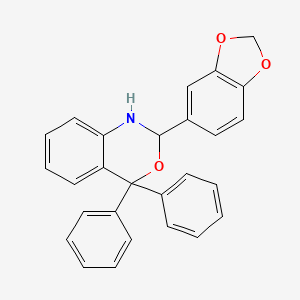

2-(1,3-苯并二氧杂环-5-基)-4,4-二苯基-1,4-二氢-2H-3,1-苯并噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzoxazine derivatives involves innovative methods such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes starting from readily available precursors. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine have been synthesized through such tandem processes, showing significant stereoselectivity and the formation of Z isomers preferentially or exclusively, confirmed by X-ray diffraction analysis (Gabriele et al., 2006). Additionally, the use of 1,3,5-triphenylhexahydro-1,3,5-triazine as an intermediate in the synthesis of benzoxazine monomers and oligomers has been reported, indicating a novel approach to synthesizing such compounds (Brunovska et al., 1999).

Molecular Structure Analysis

The configuration and molecular structure of benzoxazine derivatives have been elucidated through various analytical techniques, including X-ray diffraction. These analyses provide insights into the stereochemistry and molecular conformation of these compounds, which are critical for understanding their chemical reactivity and properties.

Chemical Reactions and Properties

Research has delved into the chemical reactivity of benzoxazine derivatives, revealing their participation in a myriad of chemical reactions. For example, studies have investigated the formation mechanisms of benzoxazine rings using isotopic labels, providing evidence for the proposed mechanisms through 17O NMR and mass spectrometry (Gromachevskaya et al., 1988). This research underscores the complex reactivity and potential utility of these compounds in organic synthesis.

科学研究应用

抗炎和神经保护剂

研究探索了与“2-(1,3-苯并二氧杂环-5-基)-4,4-二苯基-1,4-二氢-2H-3,1-苯并噁嗪”相关的衍生物的合成,以期用于潜在的抗炎和神经保护应用。例如,已经合成并检查了新型的2-烷基氨基取代的1,4-苯并噁嗪衍生物,以抑制氧化应激介导的神经元变性体外能力。一种被识别为3l的衍生物显示出有效的保护神经活性,而没有内在细胞毒性,表明它在新出生小鼠的兴奋性毒性损伤动物模型中的功效(Blattes et al., 2005)。

抗菌和除草剂应用

苯并噁嗪衍生物的抗菌和除草剂潜力也一直是人们关注的主题。研究已经合成了这个化学家族中的新化合物,显示出针对各种细菌和真菌菌株的广谱抗菌活性。这包括对大肠杆菌、金黄色葡萄球菌、白色念珠菌和黑曲霉的疗效。研究结果表明,这些衍生物可以作为开发天然除草剂模型或抗菌剂的先导(Padalkar et al., 2014)。

材料科学和聚合物合成

在材料科学中,苯并噁嗪衍生物已被用于通过直接缩聚合成有序聚合物。这种方法导致了新型聚合材料的开发,这些材料在各个工业部门具有潜在应用。例如,通过直接缩聚制备了一种有序的聚(酰胺-酰肼-酰胺),证明了由非对称单体形成有序聚合物的可行性,这可能对具有定制特性的新材料的设计产生影响(Yu et al., 1999)。

合成和结构分析

此外,对苯并噁嗪衍生物(包括与“2-(1,3-苯并二氧杂环-5-基)-4,4-二苯基-1,4-二氢-2H-3,1-苯并噁嗪”相关的衍生物)的合成和结构分析的研究,有助于更深入地了解它们的化学性质和潜在应用。这包括对它们的合成路线、反应机理的研究,以及使用标记原子检查它们的形成以提出它们的产生机制(Gromachevskaya et al., 1988)。

安全和危害

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO3/c1-3-9-20(10-4-1)27(21-11-5-2-6-12-21)22-13-7-8-14-23(22)28-26(31-27)19-15-16-24-25(17-19)30-18-29-24/h1-17,26,28H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBXZOMMCRSSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)

![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)